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Abstract
G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant

attention as a potential therapeutic target for inflammatory bowel disease (IBD). Its high

expression in the gastrointestinal tract and on various immune cells, coupled with genetic links

to IBD susceptibility, places it at a critical nexus of intestinal homeostasis and inflammation.[1]

[2][3] However, its role is complex, with studies demonstrating both pro- and anti-inflammatory

functions depending on the cellular context, ligand, and specific disease model.[4][5] This

technical guide provides an in-depth examination of GPR35's function in IBD, detailing its

signaling pathways, the quantitative outcomes from key experimental models, and the

methodologies used to elucidate its role.

Introduction to GPR35
GPR35 is a class A rhodopsin-like G protein-coupled receptor (GPCR) first identified in 1998. It

is located on human chromosome 2q37.3 and can be alternatively spliced into two isoforms,

GPR35a and GPR35b. While initially classified as an orphan receptor, several endogenous and

synthetic ligands have since been identified. Genome-wide association studies (GWAS) have

linked single nucleotide polymorphisms (SNPs) in the GPR35 gene to an increased risk for

IBD, specifically ulcerative colitis (UC) and Crohn's disease (CD), solidifying its importance in

intestinal pathophysiology. The receptor is highly expressed in the colon and small intestine, as
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well as in immune cells such as monocytes, macrophages, T cells, and dendritic cells,

suggesting a pivotal role in regulating gut immunity and inflammation.

GPR35 Signaling Pathways
GPR35 activation initiates a complex network of intracellular signaling cascades through both

G protein-dependent and -independent mechanisms. Its signaling is often biased, with different

ligands preferentially activating specific pathways.

G Protein-Dependent Signaling:

Gαi/o: GPR35 can couple to inhibitory G proteins (Gαi/o), leading to the suppression of

adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP)

levels.

Gα12/13: Activation can also occur through Gα12/13, which engages downstream effectors

like RhoA, influencing cytoskeletal dynamics and cell migration.

Downstream Effectors: These G protein pathways often converge on the activation of the

mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-

regulated kinase 1/2 (ERK1/2) pathway, which is crucial for cell proliferation, migration, and

mucosal repair.

G Protein-Independent Signaling (β-Arrestin):

Upon agonist binding, GPR35 can recruit β-arrestins (β-arrestin 1 and 2).

β-arrestins not only mediate receptor desensitization and internalization but also act as

signaling scaffolds. They can initiate G protein-independent signaling, including the activation

of ERK1/2, and can also interact with IκBα to suppress the pro-inflammatory NF-κB pathway,

thereby exerting anti-inflammatory effects.

Interestingly, some ligands exhibit biased agonism. For example, kynurenic acid primarily

activates G protein pathways with minimal β-arrestin recruitment, highlighting the complexity of

GPR35 modulation.
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Caption: GPR35 signaling pathways in intestinal cells.
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The Dichotomous Role of GPR35 in IBD
Pathophysiology
The literature presents a dual role for GPR35 in IBD, where its effects can be either protective

or pathogenic, largely depending on the specific cell type and inflammatory context.

Protective Functions:

Epithelial Barrier Integrity: GPR35 plays a crucial role in maintaining the gut's epithelial

barrier. Studies using GPR35 knockout (KO) mice show increased intestinal permeability

under normal conditions and significantly exacerbated colitis upon challenge with dextran

sulfate sodium (DSS). This is associated with decreased expression of key tight junction

proteins, including Zonula occludens-1 (ZO-1), E-cadherin, and Claudin-1.

Mucosal Repair: GPR35 signaling promotes mucosal healing. Agonists like zaprinast and

pamoic acid have been shown to accelerate wound repair in colonic epithelial cells by

upregulating fibronectin expression and activating the ERK1/2 pathway.

Anti-Inflammatory Response: In certain contexts, GPR35 activation can be anti-inflammatory.

This may be mediated by β-arrestin-dependent inhibition of NF-κB or by promoting the

production of anti-inflammatory mediators.

Pro-Inflammatory Functions:

Immune Cell Activation: GPR35 is expressed on macrophages, where its activation can

induce the production of pro-inflammatory cytokines like TNF. In some colitis models,

macrophage-specific deletion of GPR35 led to reduced inflammation.

Disease Promotion in Specific Models: Contrary to the DSS model findings, some studies

report that GPR35 KO mice are less susceptible to DSS-induced colitis, suggesting a pro-

inflammatory role. These conflicting results may be due to differences in experimental

protocols or the specific gut microbiota of the animal colonies. IBD-associated SNPs, such

as T108M, have been shown to result in a hyperactive receptor, potentially promoting

disease progression by enhancing GPR35 activity.
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Caption: The dual role of GPR35 in IBD pathophysiology.

Quantitative Data from Experimental IBD Models
Studies using GPR35 knockout mice in the DSS-induced colitis model have provided critical

quantitative data demonstrating its largely protective role.

Table 1: Disease Severity in DSS-Induced Colitis (GPR35+/+ vs. GPR35-/-)
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Parameter
GPR35+/+
(Wild-Type)
with DSS

GPR35-/-
(Knockout)
with DSS

Key Finding Reference

Body Weight

Loss
~10-15% loss

Profound loss,
significantly
greater than
WT

Deletion of
GPR35
worsens
weight loss.

Colon Length

Reduction
~21% reduction ~35% reduction

GPR35 deletion

leads to more

severe colon

shortening.

| Histopathological Score | Moderate inflammation | Significantly higher score with extensive

ulcerations, edema, and loss of crypts | Lack of GPR35 results in more severe colon damage. |

|

Table 2: Gene and Protein Expression Changes in GPR35-/- Colon Mucosa (DSS Model)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14051609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecule Type
Change in
GPR35-/- vs.
GPR35+/+

Implication Reference

IL-1β, CXCL1,

CXCL2, CCL2

Pro-
inflammatory
Cytokines/Che
mokines

Significant
upregulation

GPR35
deficiency
leads to a
heightened
inflammatory
response.

MMP1, MMP9,

MMP12

Tissue

Remodeling

Factors

Significant

upregulation

Increased tissue

degradation and

remodeling in the

absence of

GPR35.

Zonula

occludens-1 (ZO-

1)

Tight Junction

Protein

Decreased

expression

Impaired

epithelial barrier

function.

E-cadherin
Adherens

Junction Protein

Decreased

expression

Weakened cell-

cell adhesion

and barrier

integrity.

| Claudin-1 | Tight Junction Protein | Decreased expression | Compromised epithelial barrier

function. | |

Pharmacology of GPR35
The development of therapeutic agents targeting GPR35 is complicated by significant

pharmacological differences between species (human, rat, mouse).

Table 3: Selected Ligands for GPR35
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Ligand Type Origin
Potency
(Human
EC50)

Notes References

Kynurenic

Acid (KYNA)

Endogenou
s Agonist

Tryptophan
Metabolite

~217 µM

A well-
established
but
relatively
low-
potency
ligand.

Lysophosphat

idic Acid

(LPA)

Endogenous

Agonist
Phospholipid

Not fully

determined

Activates

GPR35,

possibly via

Gi-mediated

signaling.

Zaprinast
Synthetic

Agonist

PDE5

Inhibitor
~1-5 µM

Commonly

used

reference

agonist with

similar

potency

across

species.

Pamoic Acid
Synthetic

Agonist
Synthetic ~1-10 µM

Shown to be

protective in

DSS colitis

models.

Lodoxamide
Synthetic

Agonist

Mast Cell

Stabilizer

High (nM

range)

High potency

for human/rat

GPR35, but

~100-fold

lower for

mouse.
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Ligand Type Origin
Potency
(Human
EC50)

Notes References

ML-145
Synthetic

Antagonist
Synthetic -

Higher

binding for

human

GPR35 than

rodent

orthologues.

| CID-2745687 | Synthetic Antagonist/Inverse Agonist | Synthetic | - | Effectively inhibits agonist

activity at human GPR35. | |

Key Experimental Protocols
Reproducible and standardized protocols are essential for studying the role of GPR35 in IBD.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This is the most common model used to investigate the protective role of GPR35.

Animal Model: GPR35 wild-type (GPR35+/+) and knockout (GPR35-/-) mice on a C57BL/6

background (6-8 weeks old) are used.

Induction: Acute colitis is induced by administering 2-3% (w/v) DSS in the drinking water for

5-7 consecutive days. A control group receives regular drinking water.

Disease Assessment:

Daily Monitoring: Body weight, stool consistency, and presence of blood are recorded daily

to calculate the Disease Activity Index (DAI).

Endpoint Analysis: On day 7-8, mice are euthanized. The entire colon is excised, and its

length is measured from the cecum to the anus.

Histology: Distal colon segments are fixed in 10% formalin, embedded in paraffin,

sectioned, and stained with Hematoxylin and Eosin (H&E). Histological scoring is
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performed blindly to assess inflammation severity, ulceration, and crypt damage.

Tissue Analysis: Colon tissue is collected for qPCR and Western blot analysis.
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Caption: Experimental workflow for the DSS-induced colitis model.
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Quantitative Real-Time PCR (qPCR)
Used to measure the mRNA expression of inflammatory mediators and other target genes.

RNA Extraction: Total RNA is isolated from frozen colon tissue using TRIzol reagent or a

similar kit-based method.

cDNA Synthesis: Reverse transcription is performed using 1-2 µg of total RNA to synthesize

complementary DNA (cDNA).

qPCR Reaction: The qPCR reaction is set up using a SYBR Green master mix, cDNA

template, and specific forward and reverse primers for target genes (e.g., IL1B, CXCL1,

TJP1 for ZO-1) and a housekeeping gene (e.g., GAPDH or ACTB).

Data Analysis: Relative gene expression is calculated using the 2-ΔΔCt method.

Western Blotting
Used to quantify the protein levels of tight junction components and signaling molecules.

Protein Extraction: Proteins are extracted from colon tissue using RIPA buffer supplemented

with protease and phosphatase inhibitors. Protein concentration is determined using a BCA

assay.

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-

polyacrylamide gel electrophoresis.

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF)

membrane.

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then

incubated overnight with primary antibodies against target proteins (e.g., anti-ZO-1, anti-E-

cadherin, anti-p-ERK1/2).

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody. The signal is detected using an enhanced

chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using software

like ImageJ.
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Genetic Variants of GPR35 in IBD
GWAS have identified several SNPs in the GPR35 locus that are associated with IBD

susceptibility, providing a direct genetic link between the receptor and the disease.

Table 4: IBD-Associated GPR35 Genetic Variants

SNP ID
Position
(Chr2)

Allele
Change

Associated
Disease(s)

Functional
Consequen
ce

Reference(s
)

rs3749171 241569692 C > T
UC, CD,
PSC

Missense
mutation
(Threonine
to
Methionine
at position
108; T108M)
in
transmembr
ane domain
III. May lead
to a gain-of-
function/hy
peractive
receptor.

rs4676410 241563739 G > A UC, CD

Located in an

intron; may

affect gene

regulation,

transcription,

or splicing.

| rs3749172 | - | - | IBD | Associated with IBD risk; functional impact is under investigation. | |

PSC: Primary Sclerosing Cholangitis
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Conclusion and Future Directions
GPR35 is a critical, albeit complex, player in the landscape of IBD. The balance of evidence

suggests a predominantly protective role in the colonic epithelium, primarily through the

maintenance of barrier integrity and promotion of mucosal repair. However, its activity in

immune cells can contribute to inflammation, and hyperactive genetic variants may drive

disease. This duality underscores the therapeutic challenge: should GPR35 be activated or

inhibited?

The path forward for GPR35-targeted drug development in IBD requires a nuanced approach:

Cell-Type Specificity: Developing agonists that selectively target GPR35 on epithelial cells

while avoiding activation on pro-inflammatory immune cells could be a promising strategy.

Biased Agonism: Designing biased agonists that preferentially activate protective pathways

(e.g., β-arrestin-mediated anti-inflammatory signaling) over potentially detrimental ones could

offer a more refined therapeutic effect.

Overcoming Species Differences: A significant hurdle is the poor translation of ligand

pharmacology from rodent models to humans. The development of humanized mouse

models expressing human GPR35 isoforms will be crucial for preclinical validation.

Personalized Medicine: The presence of IBD-associated SNPs like T108M suggests that

patient stratification based on GPR35 genotype may be necessary, where antagonists might

be beneficial for individuals with hyperactive receptor variants.

In conclusion, while significant challenges remain, GPR35 stands out as a high-potential target

for novel IBD therapies. Continued research into its cell-specific signaling, the functional

consequences of its genetic variants, and the development of sophisticated modulators will be

key to unlocking its therapeutic promise.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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